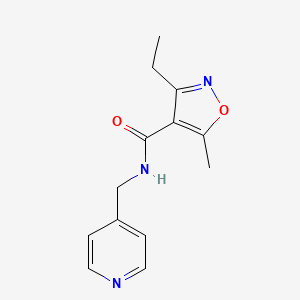![molecular formula C18H28N2OS B5010374 N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B5010374.png)
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine, also known as MTMP, is a synthetic compound that belongs to the class of piperidine derivatives. MTMP is a psychoactive drug that acts as a selective dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain. MTMP has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine acts as a selective dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and movement. By increasing the concentration of dopamine in the brain, this compound can improve motor function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of dopamine in the brain, which can lead to various biochemical and physiological effects. This compound can improve motor function, reduce the symptoms of Parkinson's disease, and improve attention in children with ADHD. However, this compound can also have side effects, including anxiety, insomnia, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential use in the treatment of neurological disorders, which means that there is a large body of scientific literature on the compound. However, this compound also has limitations for lab experiments. It is a psychoactive drug that can have side effects, which means that it must be used with caution in lab experiments. Additionally, the effects of this compound on the human brain are not fully understood, which means that more research is needed to fully understand the compound.
Zukünftige Richtungen
There are several future directions for research on N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine. One direction is to study the long-term effects of this compound on the human brain. Another direction is to study the potential use of this compound in the treatment of other neurological disorders, such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to be used in the treatment of various neurological disorders. However, more research is needed to fully understand the compound and its effects on the human brain.
Synthesemethoden
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine can be synthesized through a multi-step process starting from 3-methylthiopropanoic acid and 1-benzyl-3-piperidinone. The synthesis involves the use of various reagents and solvents, including thionyl chloride, sodium hydroxide, and acetic anhydride. The final product is obtained in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-[3-(methylthio)propanoyl]-N-(2-phenylethyl)-3-piperidinamine has been studied for its potential use in the treatment of various neurological disorders. In a study conducted on rats, this compound was found to improve motor function and reduce the symptoms of Parkinson's disease. This compound has also been studied for its potential use in the treatment of ADHD. In a clinical trial, this compound was found to improve attention and reduce hyperactivity in children with ADHD.
Eigenschaften
IUPAC Name |
1-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-19(13-10-16-7-4-3-5-8-16)17-9-6-12-20(15-17)18(21)11-14-22-2/h3-5,7-8,17H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNIOFUCYNICDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine oxalate](/img/structure/B5010292.png)
![ethyl (1-{[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5010296.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5010300.png)

![2-(ethylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5010311.png)



![2-(1,3-benzoxazol-2-yl)-3-({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)acrylaldehyde](/img/structure/B5010350.png)

![2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010356.png)
![7-(4-methylphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5010371.png)
![N-{4-[(3-methylbenzoyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5010375.png)
![methyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5010376.png)